tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a substituted benzaldehyde, the isoquinoline core can be constructed through a Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.
Introduction of Functional Groups: The cyano and hydroxy groups can be introduced through nucleophilic substitution and oxidation reactions, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the tert-butyl ester, cyano, and hydroxy groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
Tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of its specific functional groups, which confer distinct chemical reactivity and potential applications. The combination of the tert-butyl ester, cyano, and hydroxy groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl 8-cyano-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-5-4-10-6-12(18)7-11(8-16)13(10)9-17/h6-7,18H,4-5,9H2,1-3H3 |
InChI Key |
SORFFFZZEBLAND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)C#N |
Origin of Product |
United States |
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